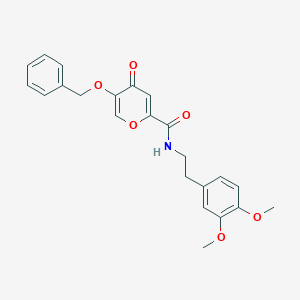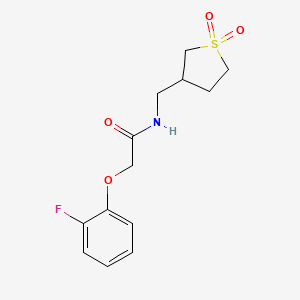![molecular formula C13H15N3O3S2 B2486525 5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol CAS No. 377769-50-1](/img/structure/B2486525.png)
5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazole bearing compounds, including those with a piperidine sulfonyl moiety, are of significant interest in research due to their diverse biological activities. These compounds are synthesized through a sequence of steps involving the conversion of organic acids into esters, hydrazides, and finally into the desired 1,3,4-oxadiazole-2-thiols. These compounds have been studied for their potential as enzyme inhibitors and in drug discovery for various diseases, including Alzheimer's and cancer.
Synthesis Analysis
The synthesis of these compounds typically involves converting different organic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols are reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride to produce the target compounds. This method allows for the creation of a series of compounds with potential biological activity (Khalid et al., 2016).
科学的研究の応用
1. Synthesis and Biological Evaluation 1,3,4-Oxadiazole bearing compounds, including those with the 5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol structure, have been the subject of extensive research due to their biological activities. These compounds are synthesized through a series of chemical reactions and have been evaluated for their binding affinity and orientation in active sites of certain enzymes, such as butyrylcholinesterase (BChE). This is significant for understanding their potential interactions in biological systems and for therapeutic applications (Khalid et al., 2016).
2. Anticancer Potential Another area of research focuses on the potential anticancer properties of derivatives of 1,3,4-oxadiazole. Studies have synthesized various derivatives, including those related to the 5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol, and evaluated their efficacy as anticancer agents. This research is critical for the development of new therapeutic agents against cancer (Rehman et al., 2018).
3. Antibacterial Applications The antibacterial properties of 1,3,4-oxadiazole compounds are another major research focus. Derivatives of these compounds have been shown to exhibit moderate to significant activity against various bacterial strains, highlighting their potential as antibacterial agents (Khalid et al., 2016).
4. Alzheimer’s Disease Research These compounds have also been explored as potential drug candidates for Alzheimer’s disease. Their enzyme inhibition activity against acetylcholinesterase, a key enzyme involved in Alzheimer’s, has been investigated, making them significant in the search for treatments for neurodegenerative disorders (Rehman et al., 2018).
Safety And Hazards
The safety data sheet for a related compound, piperidine-1-sulfonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
将来の方向性
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating their importance in drug design . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol”, is an important task of modern organic chemistry .
特性
IUPAC Name |
5-(3-piperidin-1-ylsulfonylphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c17-21(18,16-7-2-1-3-8-16)11-6-4-5-10(9-11)12-14-15-13(20)19-12/h4-6,9H,1-3,7-8H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMDAAGNLDVUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

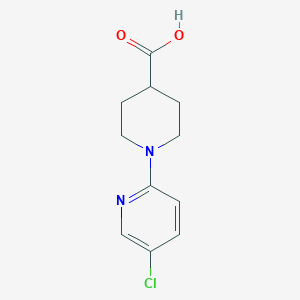


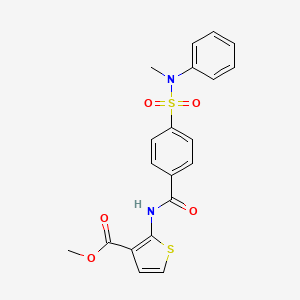
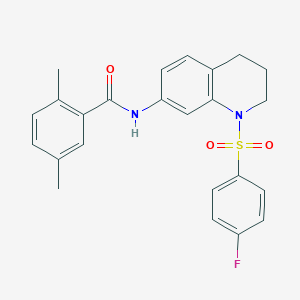


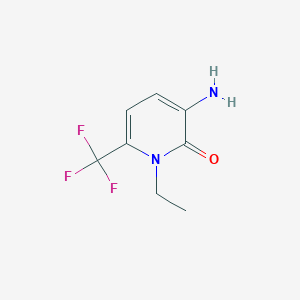
![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)
![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)
